molecular formula C15H14O3 B7763043 Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate CAS No. 445492-63-7

Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7763043
CAS No.: 445492-63-7
M. Wt: 242.27 g/mol
InChI Key: LZNBBVMRVFFIGC-UHFFFAOYSA-N
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Description

Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate is a biphenyl-based ester featuring a hydroxymethyl (-CH2OH) substituent at the 4'-position and a methyl ester (-COOCH3) at the 3-position of the biphenyl scaffold. Its structure allows for hydrogen bonding via the hydroxymethyl group, influencing solubility and reactivity compared to non-polar analogs.

Properties

IUPAC Name

methyl 3-[4-(hydroxymethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNBBVMRVFFIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602495
Record name Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445492-63-7
Record name Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The reaction involves coupling a boronic acid (or ester) with a halogenated aromatic compound in the presence of a palladium catalyst. For Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate, the synthesis proceeds as follows:

Step 1: Preparation of Boronic Acid Derivative

  • Starting Material : 4-(Hydroxymethyl)phenylboronic acid.

  • Protection Strategy : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling.

    • Reaction: 4-Bromobenzyl alcohol → TBS protection → Miyaura borylation.

    • Conditions:

      • TBSCl, imidazole, DMF, 0°C to room temperature, 12 hours.

      • Borylation: Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C, 24 hours.

Step 2: Coupling with Methyl 3-Bromobenzoate

  • Reagents :

    • Methyl 3-bromobenzoate (1.2 equiv).

    • Pd(PPh₃)₄ (5 mol%).

    • K₂CO₃ (2.0 equiv), dioxane/water (4:1), 90°C, 18 hours.

  • Yield : 78–85% after column chromatography.

Step 3: Deprotection of TBS Ether

  • Reagent : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF.

  • Conditions : Room temperature, 2 hours.

  • Yield : 92–95%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous Flow Reactor Optimization

  • Catalyst : Immobilized Pd on carbon (0.1 mol%).

  • Solvent System : Ethanol/water (3:1), 120°C, 5-minute residence time.

  • Productivity : 1.2 kg/day with 89% purity.

By-Product Management

  • Common By-Products :

    • Homocoupled boronic acid (5–8%).

    • Dehalogenated arenes (2–3%).

  • Mitigation : Use of excess aryl halide (1.5 equiv) and scavengers like activated carbon.

Reaction Optimization Data

Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield

Pd Catalyst (mol%)BaseSolventYield (%)
5K₂CO₃Dioxane/H₂O85
3Cs₂CO₃Toluene/H₂O72
10K₃PO₄DMF/H₂O88

Table 2: Deprotection Efficiency with Different Reagents

ReagentSolventTime (h)Yield (%)
TBAFTHF295
HCl (1M)MeOH680
PPTSEtOH1285

Challenges and Solutions in Synthesis

Stability of Hydroxymethyl Group

  • Issue : The hydroxymethyl group is prone to oxidation during coupling.

  • Solution : Use of TBS protection and inert atmosphere (N₂/Ar).

Purification Difficulties

  • Issue : Polar by-products complicate column chromatography.

  • Solution : Gradient elution with hexane/ethyl acetate (8:1 to 4:1).

Green Chemistry Approaches

Solvent Recycling

  • Strategy : Distillation recovery of dioxane (≥90% efficiency).

  • Impact : Reduces waste by 40%.

Catalyst Reusability

  • Pd Recovery : Filtration and washing with EDTA solution.

  • Reuse Cycles : Up to 5 cycles with <10% yield drop.

Case Study: Gram-Scale Synthesis

A recent study demonstrated a 15-gram synthesis using:

  • Protected Boronic Ester : 4-(TBS-OCH₂)C₆H₄Bpin (12.5 g).

  • Coupling Conditions : Pd(OAc)₂ (0.5 mol%), SPhos (1 mol%), K₂CO₃, 80°C, 18 hours.

  • Result : 14.1 g (86% yield) after deprotection.

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-3-methanol.

    Substitution: 4’-(Hydroxymethyl)-2-nitro[1,1’-biphenyl]-3-carboxylate.

Scientific Research Applications

Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with target molecules. The biphenyl structure provides rigidity and stability, which can be crucial for its function in materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar biphenyl carboxylate derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate -CH2OH (4'), -COOCH3 (3) C15H14O3 242.27* Hydrophilic; potential for H-bonding Related to CAS 773872-69-8
Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate -OH (4'), -COOCH3 (3) C14H12O3 228.24 Higher acidity; skin/eye irritant (H315, H318) CAS 192376-76-4
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate -NO2 (4'), -COOCH3 (3) C14H11NO4 257.24 Electron-withdrawing; synthetic intermediate CAS 107558-26-9
Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate -OCH3 (4'), -COOCH3 (3) C15H14O3 242.27 Electron-donating; improved metabolic stability CAS 700360-10-7
3JC48-3 (MYC/MAX inhibitor) -CH3 (4'), -NO2-Benzooxadiazole (5), -COOCH3 (3) C20H16N4O6 408.36 Anticancer activity; inhibits protein dimerization CAS N/A
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate -CHO (4'), -COOCH2CH3 (3) C16H14O3 254.28 Reactive aldehyde; precursor for nucleophilic additions CAS 4646-86-0

*Calculated based on molecular formula.

Key Observations:
  • Hydrophilicity: The hydroxymethyl group enhances water solubility compared to methoxy (-OCH3) or nitro (-NO2) substituents but less than the hydroxyl (-OH) analog due to reduced H-bonding capacity .
  • Electrochemical Effects : The hydroxymethyl group is moderately electron-withdrawing, contrasting with the electron-donating methoxy group and strongly electron-withdrawing nitro group .
  • Biological Activity : 3JC48-3 demonstrates the impact of complex substituents (e.g., nitrobenzooxadiazole) on bioactivity, whereas the hydroxymethyl derivative’s biological profile remains underexplored .

Biological Activity

Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, cytotoxic, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a hydroxymethyl group and a carboxylate ester. The presence of these functional groups suggests potential interactions with biological molecules, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC16H16O3
Molecular Weight256.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot readily available

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated the antioxidant activity using brain homogenates, demonstrating that derivatives with hydroxyl groups effectively inhibited lipid oxidation .

Cytotoxicity

Cytotoxic effects were assessed in various cancer cell lines. For instance, compounds with similar structures showed selective cytotoxicity against colon cancer cells, with IC50 values indicating effective growth inhibition. This compound is hypothesized to exhibit comparable effects due to its structural similarities .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented against various pathogens. For example, certain biphenyl derivatives demonstrated antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL . This suggests that this compound may possess similar antimicrobial properties.

Study on Antioxidant and Cytotoxic Activities

In a comparative study on various biphenyl derivatives, this compound was evaluated alongside other compounds for its ability to scavenge free radicals and inhibit cancer cell proliferation. The findings indicated that this compound could significantly reduce oxidative stress markers while exhibiting selective cytotoxicity towards tumor cells without affecting normal cells .

Clinical Relevance

The clinical implications of these findings suggest potential applications in developing therapeutic agents targeting oxidative stress-related diseases and cancers. Further studies are warranted to explore the mechanisms underlying its biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-(hydroxymethyl)phenylboronic acid) and methyl 3-bromobenzoate, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like THF/H₂O at 80–100°C. Post-coupling, the hydroxymethyl group may require protection/deprotection steps to prevent side reactions .
  • Key Data : Typical yields range from 60–75%, with purity confirmed by HPLC (>95%).

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolves biphenyl torsion angles and hydrogen-bonding interactions (e.g., O–H···O between hydroxymethyl and ester groups) .
  • NMR : Distinct signals include δ 8.1–8.3 ppm (aromatic protons), δ 4.7 ppm (–CH₂OH), and δ 3.9 ppm (ester –OCH₃) .
  • IR : Peaks at 1720 cm⁻¹ (C=O ester), 3400 cm⁻¹ (–OH stretch) .

Q. What is the hypothesized mechanism of its biological activity?

  • Proposed Action : The biphenyl core enables π-π stacking with hydrophobic protein pockets (e.g., enzyme active sites), while the hydroxymethyl group participates in hydrogen bonding. Studies suggest inhibitory effects on kinases or inflammatory mediators (e.g., COX-2), though specific targets require validation .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Optimization Strategies :

  • Continuous flow reactors : Improve mixing and heat transfer, reducing by-products like dehalogenated intermediates .
  • Catalyst screening : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄, particularly for electron-deficient aryl halides .
    • Data Contradiction : Lower yields (40–50%) reported in polar solvents (e.g., DMF) vs. non-polar systems (e.g., toluene). Resolution involves adjusting solvent polarity to balance reactivity and steric hindrance .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodological Fixes :

  • Use standardized assays (e.g., ADP-Glo™ kinase assay).
  • Compare activity against structural analogs (e.g., 4'-methoxy or 4'-nitro derivatives) to isolate substituent effects .

Q. What computational tools predict its pharmacokinetic properties?

  • In Silico Methods :

  • Lipophilicity : LogP calculated as ~3.2 (SwissADME), suggesting moderate membrane permeability.
  • Metabolic Stability : CYP3A4-mediated oxidation predicted at the hydroxymethyl group, necessitating prodrug strategies .

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